Lipophilicity Gain from Para-Fluorobenzyl Substitution vs. Des-Fluoro
The presence of the para-fluoro substituent on the N-benzyl group increases calculated lipophilicity relative to the unsubstituted N-benzyl analog (N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine, CAS 1855937-26-6). Based on the molecular formula difference (C₁₁H₁₀F₃N₃ vs. C₁₁H₁₁F₂N₃), the para-fluoro compound adds one fluorine atom in place of hydrogen on the phenyl ring . This substitution is predicted to increase logP by approximately 0.3–0.4 units, consistent with the established π-value for aromatic fluorine (+0.14 per fluorine on benzene) [1]. Elevated lipophilicity within this range can enhance membrane permeability without exceeding drug-likeness thresholds (Rule of 5), making the 4-fluorobenzyl variant a more permeable candidate for cell-based assays compared to its des-fluoro counterpart.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.2–2.5 (C₁₁H₁₀F₃N₃) |
| Comparator Or Baseline | N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine (CAS 1855937-26-6, C₁₁H₁₁F₂N₃): Estimated logP ≈ 1.9–2.1 |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.4 (estimated from aromatic fluorine substitution π-value) |
| Conditions | Computed logP estimation based on atomic contribution methods; no experimental logP data available for either compound |
Why This Matters
For procurement decisions in cell-based screening campaigns, the 4-fluorobenzyl variant offers a predictable lipophilicity advantage that may translate into improved passive membrane permeability compared to the des-fluoro benzyl analog, without adding excessive molecular weight.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. (Aromatic fluorine π-value for benzene substitution.) View Source
